molecular formula C7H7NO2 B146078 4-Pyridineacetic acid CAS No. 28356-58-3

4-Pyridineacetic acid

Cat. No.: B146078
CAS No.: 28356-58-3
M. Wt: 137.14 g/mol
InChI Key: PAEXAIBDCHBNDC-UHFFFAOYSA-N
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Description

4-Pyridineacetic acid, also known as 4-pyridylacetic acid, is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, where the acetic acid group is attached to the fourth position of the pyridine ring. This compound is a white to off-white crystalline solid that is soluble in water and various organic solvents. It is commonly used as a reagent in chemical synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pyridineacetic acid can be synthesized through several methods. One common method involves the reaction of pyridine with bromoacetic acid or chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:

  • Reaction with Bromoacetic Acid

    • Pyridine is reacted with bromoacetic acid in the presence of a strong acid catalyst.
    • The reaction mixture is heated to facilitate the formation of this compound.
    • The product is then purified through recrystallization.
  • Reaction with Chloroacetic Acid

    • Pyridine is reacted with chloroacetic acid under similar conditions as the bromoacetic acid reaction.
    • The reaction mixture is heated, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic principles as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineacetic acid undergoes various chemical reactions, including:

  • Oxidation

    • Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
    • The major product formed is 4-pyridinecarboxylic acid.
  • Reduction

    • Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride.
    • The major product formed is 4-pyridinemethanol.
  • Substitution

    • Substitution reactions can occur at the pyridine ring, where electrophilic or nucleophilic reagents replace hydrogen atoms.
    • Common reagents include halogens, alkylating agents, and nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nitrating agents (nitric acid).

Scientific Research Applications

4-Pyridineacetic acid has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the preparation of heterocyclic compounds and catalysts.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with enzymes and receptors.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Used in the development of pharmaceutical intermediates.
  • Industry

Mechanism of Action

The mechanism of action of 4-pyridineacetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

4-Pyridineacetic acid can be compared with other similar compounds, such as:

  • 2-Pyridineacetic Acid

    • Similar structure but with the acetic acid group attached to the second position of the pyridine ring.
    • Different reactivity and applications due to the positional isomerism.
  • 3-Pyridineacetic Acid

    • Acetic acid group attached to the third position of the pyridine ring.
    • Exhibits distinct chemical properties and uses.
  • 4-Pyridinecarboxylic Acid

This compound is unique due to its specific position of the acetic acid group, which influences its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-pyridin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEXAIBDCHBNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067382
Record name 4-Pyridineacetic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28356-58-3
Record name 4-Pyridineacetic acid
Source CAS Common Chemistry
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Record name 4-Pyridineacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridineacetic acid
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Record name 4-Pyridineacetic acid
Source EPA DSSTox
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Record name Pyridine-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.521
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Record name 4-PYRIDINEACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-pyridineacetic acid influence its reactivity compared to similar compounds like phenylacetic acid?

A1: Research has shown that the presence of the nitrogen atom in the pyridine ring of this compound significantly influences its reactivity compared to phenylacetic acid, which has a benzene ring. A study [] investigating the reaction rates of diazodiphenylmethane (DDM) with various substituted phenylacetic acids and pyridineacetic acids, including this compound, in different alcohols, revealed key differences. The study calculated Hammett ρ values, which quantify the susceptibility of a reaction to electronic effects of substituents. The results indicated that the transmission of electronic effects through the pyridineacetic acid system differs from that in the phenylacetic acid system. This difference arises from the nitrogen atom's electronegativity and its influence on the electron density distribution within the pyridine ring. Consequently, this compound exhibits different reactivity and reaction rates compared to similarly substituted phenylacetic acids.

Q2: Has this compound been used in the synthesis of other compounds, and if so, can you provide an example?

A2: Yes, this compound derivatives have been utilized in the synthesis of complex molecules. One notable example is its application in synthesizing indoloquinolizidine alkaloids []. Specifically, the synthesis of ochromianine, an alkaloid found in the Neisosperma miana plant, employed a derivative of this compound, namely (±)-trans-6-ethoxy-3-ethyl-2, 3, 4, 5-tetrahydro-4-pyridineacetic acid ethyl ester, as a key building block. This highlights the versatility of this compound derivatives as valuable intermediates in synthesizing natural products and other complex molecules.

Q3: Are there any studies investigating the potential medicinal applications of this compound derivatives?

A3: While direct medicinal applications of this compound are not extensively discussed in the provided research, there is evidence suggesting that its derivatives have potential in this area. For instance, esters of this compound have been identified as potential inhibitors of cytochrome P450-dependent aromatase []. This enzyme plays a crucial role in the biosynthesis of estrogens from androgens. Consequently, inhibitors of aromatase are of interest in treating estrogen-dependent diseases like breast cancer. The research highlights the potential of this compound derivatives as scaffolds for developing novel therapeutic agents.

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